molecular formula C16H13NO B11870480 2-methyl-4-phenyl-1(2H)-isoquinolinone

2-methyl-4-phenyl-1(2H)-isoquinolinone

Cat. No.: B11870480
M. Wt: 235.28 g/mol
InChI Key: WWSYAOSOUAEOIE-UHFFFAOYSA-N
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Description

2-methyl-4-phenyl-1(2H)-isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by its unique structure, which includes a phenyl group and a methyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1(2H)-isoquinolinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of benzaldehyde with nitromethane can produce phenyl nitroethylene, which can then undergo further reactions to form the desired isoquinolinone compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while substitution reactions can produce a wide range of substituted isoquinolinone compounds.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-phenyl-1(2H)-isoquinolinone is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-4-phenylisoquinolin-1-one

InChI

InChI=1S/C16H13NO/c1-17-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(17)18/h2-11H,1H3

InChI Key

WWSYAOSOUAEOIE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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